bicyclo[3.2.0]heptane-6-sulfonyl chloride, Mixture of diastereomers
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Overview
Description
Synthesis Analysis
The synthesis of related compounds, such as 3-azabicyclo[3.1.1]heptanes, has been reported in the literature . The study documents an intrinsic property of the bicyclo[3.2.0]heptane core to favor adoption of a boat-like conformation, which is largely unaffected by various substitution patterns .Molecular Structure Analysis
The bicyclo[3.2.0]heptane core is known to favor a boat-like conformation . This property is largely unaffected by various substitution patterns, making it a useful core structure for the design of molecules with spatial and directional fixation of pharmacophoric groups .Scientific Research Applications
Synthesis and Structural Analysis
- Efficient Synthesis of Derivatives : Research demonstrates efficient synthesis methods for derivatives of bicyclo[3.2.0]heptane through diastereoselective intramolecular Michael addition reactions, indicating its utility in complex organic synthesis (Collins & Jones, 1996).
- Crystal and Molecular Structure Determination : Studies have been conducted to determine the crystal and molecular structure of certain bicyclo[3.2.0]heptane derivatives, providing insight into their chemical properties and potential applications (Glass et al., 1990).
Chemical Reactions and Properties
- Nitrochlorination Reactions : Bicyclo[3.2.0]heptane derivatives have been explored in nitrochlorination reactions, which could be relevant in the development of new chemical compounds (Vasin et al., 2008).
- Ene Reactions and Dimerization : The compound has been involved in ene reactions, forming diastereomeric cyclopropenes and coupling to form triene tetramers, showcasing its reactivity and potential in polymer chemistry (Billups et al., 1996).
Stereochemistry and Isomerization
- Stereoselective Synthesis of Diastereoisomers : There is significant interest in the stereoselective synthesis of diastereoisomers of bicyclo[3.2.0]heptane derivatives, crucial for understanding and harnessing their chemical behavior (Vasin et al., 2008).
Advanced Applications
- Potential in Polyimide Formation : Studies on polyimides derived from bicyclo[3.2.0]heptane derivatives have shown that these compounds can yield transparent, tough, and flexible films, suggesting applications in materials science (Yamada et al., 1993).
- Photochemical Cycloaddition for Aminobicyclo[3.1.1]heptanes : Research demonstrates the use of bicyclo[3.2.0]heptane in photochemical intermolecular cycloadditions, which is crucial for synthesizing bioisosteric compounds in medicinal chemistry (Zheng et al., 2022).
Future Directions
properties
IUPAC Name |
bicyclo[3.2.0]heptane-6-sulfonyl chloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11ClO2S/c8-11(9,10)7-4-5-2-1-3-6(5)7/h5-7H,1-4H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJQOVKRPWVEMSK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(C2C1)S(=O)(=O)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.68 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Bicyclo[3.2.0]heptane-6-sulfonyl chloride |
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